molecular formula C24H36N2O6 B12801871 4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol CAS No. 41621-46-9

4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol

Cat. No.: B12801871
CAS No.: 41621-46-9
M. Wt: 448.6 g/mol
InChI Key: HSGXRXFLIMBYCY-UHFFFAOYSA-N
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Description

4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core phenolic structure, followed by the introduction of hydroxyl and methoxy groups through specific reactions. Common reagents used in these reactions include phenol derivatives, methoxy reagents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPOL): Used in various chemical and biological applications.

    4-hydroxy-2-nonenal: An α,β-unsaturated hydroxyalkenal involved in lipid peroxidation.

Uniqueness

4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol is unique due to its specific structure, which includes multiple hydroxyl and methoxy groups. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

41621-46-9

Molecular Formula

C24H36N2O6

Molecular Weight

448.6 g/mol

IUPAC Name

4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol

InChI

InChI=1S/C24H36N2O6/c1-31-23-13-17(7-9-19(23)27)21(29)15-25-11-5-3-4-6-12-26-16-22(30)18-8-10-20(28)24(14-18)32-2/h7-10,13-14,21-22,25-30H,3-6,11-12,15-16H2,1-2H3

InChI Key

HSGXRXFLIMBYCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)OC)O)O)O

Origin of Product

United States

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